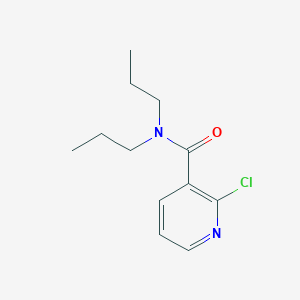
2-chloro-N,N-dipropylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dipropylnicotinamide is a chemical compound with the empirical formula C12H17ClN2O . It has a molecular weight of 240.73 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2-position and a dipropylnicotinamide group at the 3-position .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is ClC1=NC=CC=C1C(N(CCC)CCC)=O .Scientific Research Applications
Novel Synthesis and Industrial Application
2-Chloro-N,N-dipropylnicotinamide serves as an important synthesis intermediate in the production of various chemical compounds. A novel synthesis route for this compound involves the use of propargyl alcohol and dipropylamine as starting materials. This process, characterized by its high yield (over 65%) and product purity (above 99%), features advantages such as the availability of raw materials, simplicity of operations, mild reaction conditions, and minimal waste production. This method demonstrates significant value for industrial-scale applications, particularly in the synthesis of agrochemicals and pharmaceuticals where this compound is a key precursor (Du Xiao-hua, 2013).
Biocatalysis for Environmental and Industrial Processes
The amidase-catalyzed hydrolysis of chlorinated nicotinamides, including this compound, to produce 2-chloronicotinic acid (2-CA) represents a promising biotechnological approach. This method, utilizing amidase from Pantoea sp., offers a more environmentally friendly and efficient alternative to chemical synthesis for producing 2-CA, an important building block for agrochemicals and pharmaceuticals. The optimization of this biocatalytic process, including temperature control and substrate feeding strategies, has led to significant improvements in productivity and yield, making it a viable option for industrial production (R. Zheng et al., 2018).
Anticonvulsant Potential
Research on novel N-substituted-3-chloro-2-azetidinone derivatives, structurally related to this compound, has revealed potential anticonvulsant properties. These compounds, synthesized through a condensation reaction of isoniazide with substituted aldehyde, have shown promising activity and safety profiles compared to traditional anticonvulsant drugs. This finding opens new avenues for the development of anticonvulsant medications, highlighting the therapeutic potential of chlorinated nicotinamide derivatives (Hozaifa Hasan et al., 2011).
Agricultural and Herbicidal Activities
This compound and its derivatives have been explored for their herbicidal activity. Compounds derived from nicotinic acid, including those incorporating the this compound structure, have demonstrated effective weed control capabilities. These novel herbicides offer a balance between efficacy and environmental safety, providing an alternative to traditional chemical herbicides in agricultural practices. Their development and optimization for specific weed targets could lead to safer and more targeted herbicidal solutions (Chen Yu et al., 2021).
Safety and Hazards
According to the safety data sheet provided by Sigma-Aldrich, 2-chloro-N,N-dipropylnicotinamide is classified under GHS07. It carries the hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N,N-dipropylnicotinamide are yet to be fully identified. It has been suggested that the compound may interact with certain enzymes or receptors in the body, leading to its observed effects .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the compound’s mode of action.
Biochemical Pathways
Given its chemical structure, it may be involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is believed to cause changes in cellular processes, but the exact nature of these changes is still under investigation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment .
properties
IUPAC Name |
2-chloro-N,N-dipropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-14-11(10)13/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZOHKXBDGPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,6-Dichlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B439391.png)
![3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide](/img/structure/B439400.png)


![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B439483.png)


![3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B439543.png)
![Dimethyl 5-{[(2-phenyl-4-quinolyl)carbonyl]amino}isophthalate](/img/structure/B439564.png)

![1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B439600.png)

![6,6-dimethyl-2,4-bis(methylsulfanyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B439627.png)